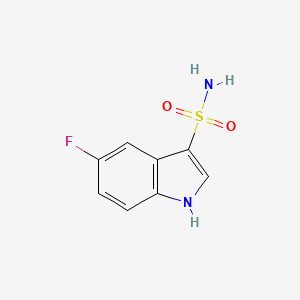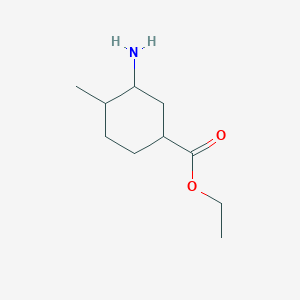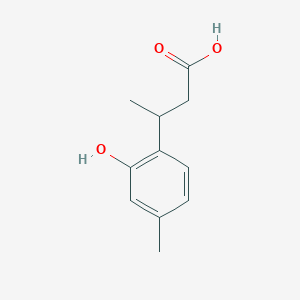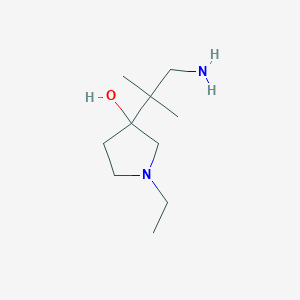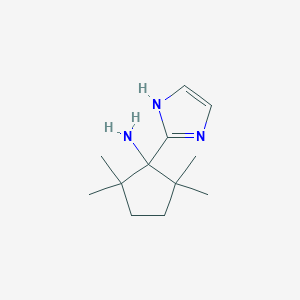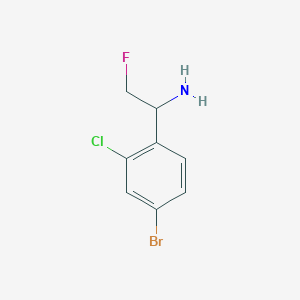
1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenyl ring followed by amination and fluorination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification processes such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or hydrocarbons.
Applications De Recherche Scientifique
1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogen atoms can enhance its binding affinity and specificity, leading to potent biological activity.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the ethanamine and fluorine groups.
Profenofos: An organophosphate insecticide with a similar halogenated phenyl structure.
Uniqueness: 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine is unique due to the combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and selectivity.
Propriétés
Formule moléculaire |
C8H8BrClFN |
|---|---|
Poids moléculaire |
252.51 g/mol |
Nom IUPAC |
1-(4-bromo-2-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrClFN/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,12H2 |
Clé InChI |
FUUAQAWINOCGRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)


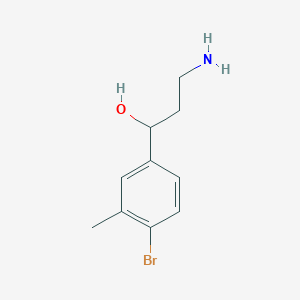
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
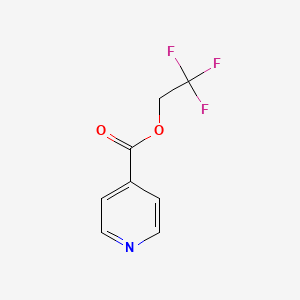
![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
